molecular formula C10H20N2 B14457896 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine

1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine

Cat. No.: B14457896
M. Wt: 168.28 g/mol
InChI Key: JDSTZCGXMYNMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Camphane-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides for acylation, aldehydes for imine formation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions include imines, amides, and substituted amines, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of camphane-2,3-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, facilitating catalytic processes. Additionally, the compound’s chiral nature allows it to induce enantioselectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Camphane-2,3-diamine is unique due to its chiral camphane skeleton, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where enantioselectivity is crucial .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine

InChI

InChI=1S/C10H20N2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8H,4-5,11-12H2,1-3H3

InChI Key

JDSTZCGXMYNMOI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2N)N)C)C

Origin of Product

United States

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